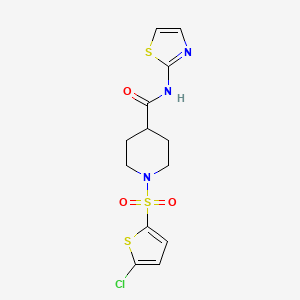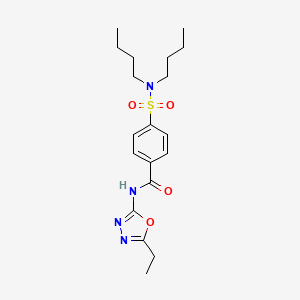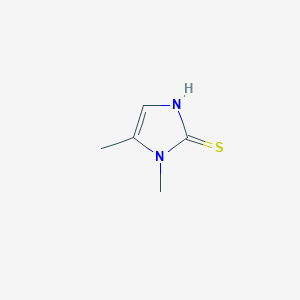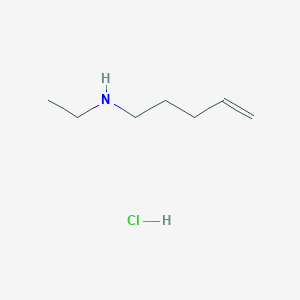![molecular formula C7H11ClO2S B2368802 bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers CAS No. 2138027-71-9](/img/structure/B2368802.png)
bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 3-azabicyclo[3.1.1]heptanes, has been reported in the literature . The study documents an intrinsic property of the bicyclo[3.2.0]heptane core to favor adoption of a boat-like conformation, which is largely unaffected by various substitution patterns .Molecular Structure Analysis
The bicyclo[3.2.0]heptane core is known to favor a boat-like conformation . This property is largely unaffected by various substitution patterns, making it a useful core structure for the design of molecules with spatial and directional fixation of pharmacophoric groups .Aplicaciones Científicas De Investigación
-
Vibrational Spectra Analysis
- Field: Chemical Physics
- Application: The low-frequency (100–500 cm−1) infrared and Raman spectra of bicyclo [3.2.0] hept‐6‐ene and its 2‐oxa analog have been analyzed .
- Method: The large collection of transitions involving the four out‐of‐plane ring modes were assigned and complex interaction was found .
- Results: For the oxa compound a detailed energy level diagram was determined from the 30 transitions observed .
-
Synthesis of New Bicyclic Structures
- Field: Organic & Biomolecular Chemistry
- Application: Bicyclo [2.1.1]hexanes are playing an increasingly important role in newly developed bio-active compounds .
- Method: An efficient and modular approach toward new 1,2-disubstituted bicyclo [2.1.1]hexane modules is disclosed .
- Results: The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
-
Redox Biotransformations
- Field: Biotechnology
- Application: The role of cofactor recycling in determining the efficiency of artificial biocatalytic cascades has become paramount in recent years . Closed-loop cofactor recycling, which initially emerged in the 1990s, has made a valuable contribution to the development of this aspect of biotechnology .
- Method: The evolution of redox-neutral closed-loop cofactor recycling has a longer history that has been integrally linked to the enzymology of oxy-functionalised bicyclo [3.2.0]carbocyclic molecule metabolism throughout .
- Results: This review traces that relevant history from the mid-1960s to current times .
-
Photochemistry
- Field: Organic & Biomolecular Chemistry
- Application: An efficient and modular approach toward new 1,2-disubstituted bicyclo [2.1.1]hexane modules .
- Method: The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
- Results: The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
-
Thermophysical Property Analysis
- Field: Physical Chemistry
- Application: The thermophysical properties of bicyclo [3.2.0]heptane have been critically evaluated .
- Method: This analysis was conducted using the NIST ThermoData Engine software package .
- Results: The data includes properties such as boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, entropy, refractive index, viscosity, and thermal conductivity .
-
Stereocontrolled Assembly of Valuable Products
- Field: Organic Chemistry
- Application: The potential of oxy-functionalised bicyclo [3.2.0]heptenones and the equivalent heptenols to offer different opportunities in each ring for the subsequent stereocontrolled assembly of a significant number of valuable products has been reaffirmed .
- Method: This involves the use of closed-loop artificial linear cascade reactions .
- Results: This class of fused-ring molecules and their involvement in redox and redox-neutral biocatalysis has a much longer history, including the first reported examples of closed-loop artificial linear cascade reactions .
Direcciones Futuras
Propiedades
IUPAC Name |
bicyclo[3.2.0]heptane-6-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQOVKRPWVEMSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.0]heptane-6-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B2368721.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)
![Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride](/img/structure/B2368724.png)
![3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone](/img/structure/B2368725.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2368728.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)
![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)



![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)